molecular formula C25H29ClN4O2 B4294215 2-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)ACETAMIDE

2-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)ACETAMIDE

Cat. No.: B4294215
M. Wt: 453.0 g/mol
InChI Key: KNELJIKMURCONW-UHFFFAOYSA-N
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Description

2-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazinone core substituted with a chlorophenyl group and a tetramethylpiperidinyl acetamide moiety. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)ACETAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the phthalazinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the phthalazinone core with a chlorophenyl group, often using a Friedel-Crafts acylation reaction.

    Attachment of the tetramethylpiperidinyl acetamide moiety: This step involves the reaction of the phthalazinone derivative with a tetramethylpiperidinyl acetamide precursor under suitable conditions, such as using a coupling reagent like EDCI or DCC.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield and reduce costs.

Chemical Reactions Analysis

2-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

2-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)ACETAMIDE has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, and its reactivity can be studied to develop new synthetic methodologies.

    Biology: The compound can be used in biological assays to study its effects on various biological systems, including its potential as an enzyme inhibitor or receptor ligand.

    Medicine: The compound can be investigated for its potential therapeutic applications, such as its ability to modulate specific biological pathways or its efficacy as a drug candidate.

    Industry: The compound can be used in the development of new materials or as a precursor for the synthesis of industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 2-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is being studied.

Comparison with Similar Compounds

2-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)ACETAMIDE can be compared with other similar compounds, such as:

    Phthalazinone derivatives: These compounds share the phthalazinone core and may have similar biological activities or chemical reactivity.

    Chlorophenyl-substituted compounds: These compounds contain a chlorophenyl group and may exhibit similar chemical properties or biological activities.

    Tetramethylpiperidinyl acetamide derivatives: These compounds contain the tetramethylpiperidinyl acetamide moiety and may have similar pharmacological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-[4-(4-chlorophenyl)-1-oxophthalazin-2-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29ClN4O2/c1-24(2)13-18(14-25(3,4)29-24)27-21(31)15-30-23(32)20-8-6-5-7-19(20)22(28-30)16-9-11-17(26)12-10-16/h5-12,18,29H,13-15H2,1-4H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNELJIKMURCONW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)ACETAMIDE

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